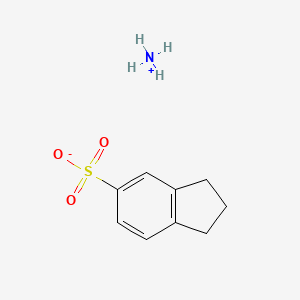

Ammonium indan-5-sulphonate

Description

The compound features a bicyclic indan ring system (a fused benzene and cyclopentane ring) substituted with a sulphonate group at the 5-position, paired with an ammonium cation. The indan moiety may confer unique solubility and stability properties compared to simpler aromatic sulphonates .

Properties

CAS No. |

66605-88-7 |

|---|---|

Molecular Formula |

C9H13NO3S |

Molecular Weight |

215.27 g/mol |

IUPAC Name |

azane;2,3-dihydro-1H-indene-5-sulfonic acid |

InChI |

InChI=1S/C9H10O3S.H3N/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9;/h4-6H,1-3H2,(H,10,11,12);1H3 |

InChI Key |

BLEBUTRVOMKFAE-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)[O-].[NH4+] |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)O.N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

Mechanism

-

Sulfonation : Electrophilic aromatic substitution occurs at the 5-position of indan due to the electron-rich nature of the aromatic ring.

-

Trihydrate Formation : The reaction mixture is cooled to 0–5°C, and water is added to precipitate indan-5-sulfonic acid trihydrate.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Sulfonation | H₂SO₄ (conc.), Indan | 100°C, 1 hour | 71.7% | |

| Trihydrate | H₂O | 0–5°C, 24 hours | N/A |

Direct Neutralization with Ammonia

The sulfonic acid is neutralized with ammonia to form the ammonium salt. This method leverages the acidic nature of sulfonic acids and the basicity of ammonia.

Procedure

Key Considerations

-

Molar Ratio : A 1:1 ratio of sulfonic acid to ammonia is typically used.

-

Solvents : Water or dichloroethane may be employed to facilitate dissolution.

| Parameter | Details | Reference |

|---|---|---|

| Sulfonic Acid | Indan-5-sulfonic acid trihydrate | |

| Base | NH₃ or NH₄OH | |

| Solvent | Water or dichloroethane |

Ion Exchange from Potassium Salt

An alternative method involves converting the potassium salt (potassium indan-5-sulphonate) to the ammonium salt via cation exchange.

Process

Advantages

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Potassium Salt | KOH | Equimolar, 275–285°C | 85.7% | |

| Ion Exchange | (NH₄)₂SO₄ or NH₄Cl | Aqueous, room temperature | ~80% |

Purification and Characterization

Post-synthesis purification ensures high product quality.

Purification Methods

Characterization Techniques

-

Melting Point : 54–55°C for 5-indanol (related intermediate).

-

Spectroscopy : Infrared (IR) or nuclear magnetic resonance (NMR) to confirm functional groups.

Comparison of Methods

| Method | Reagents | Yield | Purity | Complexity |

|---|---|---|---|---|

| Direct Neutralization | NH₃, H₂SO₄, Indan | 70–80% | Moderate | Low |

| Ion Exchange | KOH, (NH₄)₂SO₄ | 80–85% | High | Moderate |

Challenges and Considerations

Chemical Reactions Analysis

Types of Reactions: Ammonium indan-5-sulphonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other nucleophiles.

Major Products:

Oxidation Products: Sulfone derivatives.

Reduction Products: Sulfonic acids or other reduced forms.

Substitution Products: Various substituted indane derivatives depending on the nucleophile used.

Scientific Research Applications

Analytical Chemistry

One of the prominent applications of ammonium indan-5-sulphonate is in analytical chemistry, particularly as a reagent in ion chromatography. It serves as an effective ion-pairing agent, enhancing the separation of ionic species. The compound can improve the resolution of complex mixtures by selectively interacting with target ions, facilitating their detection and quantification.

Table 1: Comparison of Ion Pairing Agents

| Agent | Effectiveness | Solubility | Cost |

|---|---|---|---|

| This compound | High | Excellent | Moderate |

| Tetrabutylammonium Bromide | Moderate | Good | Low |

| Hexadecyltrimethylammonium Cl | High | Poor | High |

Pharmaceutical Applications

This compound has been investigated for its potential pharmaceutical applications, particularly in drug formulation and delivery systems. Its ability to enhance solubility and stability of active pharmaceutical ingredients (APIs) makes it a candidate for use in various formulations.

Case Study: Drug Solubility Enhancement

In a study examining the solubility of poorly soluble drugs, this compound was used as an excipient. The results indicated a significant increase in solubility compared to formulations without the sulphonate compound. This enhancement is attributed to the compound's amphiphilic nature, which aids in dispersing hydrophobic drugs in aqueous solutions.

Material Science Applications

In material science, this compound is utilized in the synthesis of polymeric materials and as a surfactant in various processes. It can modify surface properties and improve the compatibility of different materials.

Table 2: Properties of Materials Modified with this compound

| Material Type | Modification Effect | Applications |

|---|---|---|

| Polymers | Increased hydrophilicity | Coatings, adhesives |

| Nanoparticles | Enhanced dispersion | Drug delivery systems |

| Composites | Improved mechanical properties | Structural applications |

Environmental Applications

The compound has also been explored for environmental applications, particularly in wastewater treatment processes. Its ability to interact with various pollutants allows it to be effective in removing heavy metals and organic contaminants from water sources.

Case Study: Wastewater Treatment

Research indicates that this compound can effectively bind heavy metals such as lead and cadmium, facilitating their removal from contaminated water through adsorption processes. This property highlights its potential role in developing sustainable environmental remediation strategies.

Mechanism of Action

The mechanism by which ammonium indan-5-sulphonate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ammonium Sulfamate (CAS 7773-06-0)

Structural Differences :

- Ammonium sulfamate (NH₄SO₃NH₂) consists of a sulfamate group (NH₂SO₃⁻) bound to an ammonium ion. Unlike ammonium indan-5-sulphonate, it lacks an aromatic ring system.

Properties and Uses : - Primarily used in industrial manufacturing, flame retardants, and herbicides due to its high solubility in water and thermal stability .

- Classified as acutely toxic (Category 4) and hazardous to aquatic life (Category 1) .

Key Contrast : - The absence of an aromatic ring in ammonium sulfamate reduces its lipophilicity compared to this compound, making it more suitable for aqueous applications.

Ammonium Sulphate (CAS 7783-20-2)

Structural Differences :

- A simple inorganic salt with the formula (NH₄)₂SO₄. It lacks any aromatic or bicyclic components. Properties and Uses:

- Widely employed as a fertilizer due to high nitrogen content (21%) and solubility in water .

- Industrial uses include protein purification and flame retardancy.

Key Contrast : - Ammonium sulphate’s ionic nature and lack of organic substituents result in higher water solubility and lower thermal stability compared to this compound.

2-Amino-5-Nitrobenzenesulfonate Ammonium Salt (CAS 4346-51-4)

Structural Differences :

- Features a benzene ring substituted with an amino (-NH₂) and nitro (-NO₂) group at the 2- and 5-positions, respectively, with a sulphonate group at the 1-position. Properties and Uses:

- Likely used in dye synthesis or pharmaceuticals due to the electron-withdrawing nitro group, which enhances reactivity in electrophilic substitution reactions .

Key Contrast : - The nitro group increases acidity and reactivity compared to the electronically neutral indan ring in this compound. The indan system may offer greater steric hindrance and conformational rigidity.

Data Table: Comparative Analysis

Research Findings and Key Observations

Aromatic vs. Non-Aromatic Systems: this compound’s indan ring likely enhances lipid solubility compared to ammonium sulfamate and sulphate, making it more suitable for applications requiring organic phase compatibility .

Functional Group Impact: The nitro group in 2-amino-5-nitrobenzenesulfonate increases acidity and reactivity, whereas the indan system in this compound may improve thermal stability .

Safety Profiles :

- Ammonium sulfamate’s acute toxicity contrasts with the relatively benign profile of ammonium sulphate, highlighting the role of anion choice in hazard classification .

Biological Activity

Ammonium indan-5-sulphonate is a sulfonic acid derivative of indane that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and relevant research findings.

Synthesis Methodology:

this compound is synthesized through the sulfonation of indane using sulfuric acid or chlorosulfonic acid, followed by neutralization with ammonium hydroxide. The reaction steps are as follows:

- Sulfonation Reaction: Indane reacts with sulfuric acid to introduce the sulfonic acid group at the 5-position.

- Neutralization: The resulting indan-5-sulfonic acid is neutralized with ammonium hydroxide to yield this compound.

Chemical Reactions:

The compound can undergo various reactions, including:

- Oxidation: Producing sulfone derivatives.

- Reduction: Converting the sulfonate group to a sulfonic acid.

- Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.

This compound interacts with biological systems primarily through its sulfonate group, which can participate in hydrogen bonding and electrostatic interactions. These interactions may alter enzyme activity or receptor binding, suggesting a role in various biochemical pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

-

Antiviral and Anti-inflammatory Activities:

- Research highlights that derivatives of indanones, closely related to this compound, exhibit significant antiviral and anti-inflammatory properties. For instance, certain synthesized 1-indanone derivatives demonstrated potent inhibition of acetylcholinesterase (AChE) with IC50 values ranging from 14.8 to 18.6 nM, indicating their potential as therapeutic agents against neurodegenerative diseases .

-

Enzyme Interaction Studies:

- In vitro studies have shown that this compound may influence enzyme activities through competitive inhibition or allosteric modulation. Such interactions suggest its potential utility in drug design and development for conditions where enzyme regulation is critical.

- Toxicological Assessments:

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound | Structure Type | Biological Activity | Notable Properties |

|---|---|---|---|

| This compound | Sulfonic Acid Derivative | Potential enzyme modulator | Unique ammonium counterion |

| Sodium Indan-5-Sulphonate | Sodium Salt | Similar activity profile | Higher solubility in aqueous solutions |

| Indan-5-Sulfonamide | Amide Derivative | Varies; often used in medicinal chemistry | Different reactivity compared to sulfonates |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Ammonium indan-5-sulphonate in laboratory settings?

- Methodological Answer : Synthesis typically involves sulfonation of indan derivatives followed by neutralization with ammonium hydroxide. Key steps include precise stoichiometric control (e.g., molar ratios of sulfonating agents like sulfuric acid) and purification via recrystallization using ethanol-water mixtures. Reaction progress should be monitored via thin-layer chromatography (TLC), and purity validated using melting point analysis and NMR spectroscopy. Ensure reproducibility by documenting temperature, solvent ratios, and agitation rates .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

- FT-IR : Confirm sulfonate group presence (asymmetric S-O stretching at ~1200–1250 cm⁻¹).

- ¹H/¹³C NMR : Verify aromatic proton environments and ammonium counterion integration.

- HPLC : Assess purity with a C18 column and UV detection at 254 nm.

Calibrate instruments using reference standards and report retention times, peak areas, and signal-to-noise ratios for transparency .

Q. What are the recommended protocols for determining solubility and stability of this compound?

- Methodological Answer : Conduct solubility studies in aqueous and organic solvents (e.g., water, DMSO, ethanol) using gravimetric or spectrophotometric methods. For stability, perform accelerated degradation studies under varied pH (2–12), temperature (25–60°C), and light exposure. Analyze degradation products via LC-MS and report percentage recovery under each condition. Triplicate measurements and statistical error analysis (e.g., standard deviation) are critical .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and scalability of this compound synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to evaluate variables (e.g., reaction time, temperature, catalyst concentration). For example, a Box-Behnken design can model interactions between parameters. Validate optimized conditions with pilot-scale trials (1–10 g batches) and compare yields via ANOVA. Include environmental factors (e.g., humidity control) to ensure reproducibility .

Q. What strategies resolve contradictions in spectroscopic data interpretation (e.g., unexpected peaks in NMR or IR spectra)?

- Methodological Answer : Cross-validate findings using complementary techniques:

- Mass Spectrometry : Confirm molecular ion peaks and rule out impurities.

- X-ray Crystallography : Resolve ambiguities in stereochemistry or counterion interactions.

- Computational Modeling : Simulate spectra (e.g., DFT for IR/NMR) to compare with experimental data.

Document all anomalies and conduct spiking experiments with suspected contaminants to identify interference sources .

Q. How should researchers design stability studies to predict the shelf-life of this compound under varying storage conditions?

- Methodological Answer : Implement ICH Q1A guidelines by exposing samples to:

- Long-term storage : 25°C/60% RH for 12 months.

- Accelerated conditions : 40°C/75% RH for 6 months.

Monitor changes via HPLC purity assays and kinetic modeling (e.g., Arrhenius equation for degradation rates). Include control batches stored in inert atmospheres to isolate oxidative effects .

Q. What computational approaches are effective in predicting the physicochemical properties of this compound?

- Methodological Answer : Use molecular dynamics (MD) simulations to estimate solubility parameters (Hansen solubility spheres) or partition coefficients (logP). Quantum mechanical tools like Gaussian can predict vibrational spectra and electrostatic potential surfaces. Validate predictions against experimental data and report software versions/force fields to ensure reproducibility .

Methodological Best Practices

- Data Presentation : Use tables to summarize experimental parameters (e.g., Table 1: Synthesis Conditions and Yields) and highlight statistical significance (p-values, confidence intervals) .

- Literature Review : Leverage aggregated search strategies (e.g., PubMed, SciFinder) with Boolean operators to filter studies by methodology, avoiding outdated or non-peer-reviewed sources .

- Conflict Resolution : Address data discrepancies through peer consultation, replication studies, and meta-analyses of published datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.